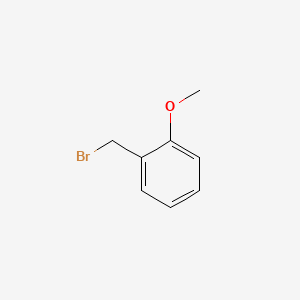
Malonylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a malonyl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonylguanidine can be synthesized through the reaction of malonic acid with guanidine hydrochloride. The reaction typically involves heating the mixture to a temperature of around 120°C, followed by the addition of a catalyst to facilitate the reaction . The product is then purified through methods such as sublimation or extraction with benzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Malonylguanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound hydride.
Scientific Research Applications
Malonylguanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of malonylguanidine involves its interaction with specific molecular targets and pathways. It acts as a strong organic base and can form stable hydrogen bonds with various substrates. This property allows it to participate in catalytic reactions and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Guanidinates: Nitrogen-rich compounds used as ligands in organometallic chemistry.
Uniqueness
Malonylguanidine is unique due to its specific structure, which combines the properties of both malonic acid and guanidine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
4425-67-6 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9) |
InChI Key |
BTYNVOQLMBUUMS-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=NC1=O)N |
Canonical SMILES |
C1C(=O)NC(=N)NC1=O |
Key on ui other cas no. |
4425-67-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)







